(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one
Description
Properties
IUPAC Name |
(2E,3E)-2-[(3,4-dimethylphenyl)hydrazinylidene]-1-(4-fluorophenyl)-3-methoxyiminopropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-4-9-16(10-13(12)2)21-22-17(11-20-24-3)18(23)14-5-7-15(19)8-6-14/h4-11,21H,1-3H3/b20-11+,22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPSDKFOSSSAPG-URBIQPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Condensation Reaction: : The hydrazone intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base such as sodium acetate. This step is crucial for forming the desired hydrazone linkage.
-
Methoxyimino Group Introduction: : The final step involves the introduction of the methoxyimino group. This can be achieved by reacting the intermediate with methoxyamine hydrochloride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro or imino groups, converting them into amines or hydroxylamines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s hydrazone moiety is of interest due to its potential bioactivity. It can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone and methoxyimino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Substituent Variations in Hydrazin-1-ylidene Derivatives
Several analogs share the hydrazin-1-ylidene core but differ in aromatic substituents:
Key Observations :
Comparison with 4-Fluorophenyl-Containing Analogs
Compounds with 4-fluorophenyl groups share structural similarities but differ in functional groups:
Key Observations :
- Reactivity: The target compound’s methoxyimino group may facilitate cyclization reactions, unlike the dimethylamino or hydroxyl groups in analogs .
- Synthetic Utility: The dimethylamino analog is widely used in heterocyclic synthesis, suggesting the target compound could have similar utility if optimized.
Challenges :
- Steric Hindrance : The 3,4-dimethylphenyl group may slow reaction kinetics during hydrazone formation.
- Regioselectivity : Ensuring the correct (E,E)-configuration requires precise control of reaction conditions .
Biological Activity
The compound (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one , with the CAS number 339012-95-2 , is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to summarize the available literature regarding its biological effects, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈FN₃O₂
- Molecular Weight : 327.4 g/mol
- Structure : The compound features a hydrazone linkage, a fluorophenyl group, and a methoxyimino moiety which are critical for its biological activity.
Antioxidant Activity
Research indicates that hydrazone derivatives, including the compound , exhibit significant antioxidant properties. This is primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. The structural attributes of hydrazones enhance their electron-donating capacity, which is vital for neutralizing reactive oxygen species (ROS) .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes associated with neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Studies have shown that hydrazone derivatives can act as potent inhibitors of MAO-A and MAO-B, enzymes linked to mood regulation and neurodegeneration. For instance, a related study reported IC₅₀ values for MAO-A inhibition around 1.54 µM .
- Acetylcholinesterase (AChE) : Compounds similar in structure have demonstrated moderate inhibition of AChE, which is crucial for managing Alzheimer's disease symptoms .
Antimicrobial Properties
Hydrazones are also recognized for their antimicrobial activities. The presence of the dimethylphenyl group appears to enhance the antibacterial efficacy against various pathogens. In vitro studies have indicated that such compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Synthesis and Evaluation
A series of studies have synthesized various hydrazone derivatives, including the target compound. These studies often involve:
- Synthesis Methodology : The synthesis typically involves the condensation of aromatic aldehydes with hydrazine derivatives under acidic or basic conditions.
- Biological Evaluation : Following synthesis, compounds undergo biological testing to assess their activity against specific targets like MAOs and AChE.
Molecular Docking Studies
Recent advancements in computational biology have allowed researchers to perform molecular docking studies to predict how these compounds interact with their biological targets. These studies help elucidate binding affinities and provide insights into structure-activity relationships (SAR) .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for producing (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Hydrazone formation : Coupling 3,4-dimethylphenylhydrazine with a ketone precursor under reflux in ethanol or methanol .
- Methoxyimino introduction : Reacting intermediate hydrazones with methoxyamine hydrochloride under acidic conditions (e.g., acetic acid) to stabilize the imine bond .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Key optimization parameters : - Temperature control (60–80°C for hydrazone formation).
- Solvent polarity adjustments to minimize side products.
- Reaction time (typically 12–24 hours for complete conversion).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
- <sup>1</sup>H NMR :
- 4-fluorophenyl protons : Doublet at δ 7.2–7.4 ppm (J = 8.5 Hz).
- Hydrazin-1-ylidene NH : Broad singlet at δ 10.5–11.0 ppm (exchangeable with D2O).
- Methoxyimino group : Singlet at δ 3.8–4.0 ppm for OCH3.
- IR :
- C=O stretch at 1680–1700 cm<sup>−1</sup> (propanone).
- N=N stretch at 1550–1600 cm<sup>−1</sup> (hydrazone).
- MS (ESI+) : Molecular ion peak [M+H]<sup>+</sup> at m/z 398.2 (calculated for C19H19FN3O2).
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., antimicrobial, anticancer)?
- Antimicrobial activity :
- MIC determination : Broth microdilution assay against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Time-kill kinetics : Monitor bacterial viability over 24 hours.
- Anticancer activity :
- MTT assay : IC50 determination in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Apoptosis assay : Annexin V/PI staining via flow cytometry.
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Target selection : Prioritize enzymes like tyrosine kinase or DNA gyrase based on structural analogs (e.g., hydrazone derivatives in ).
- Docking workflow :
- Validation : Compare with experimental IC50 values from enzymatic assays.
Q. What strategies resolve contradictions in reported biological activity data across studies?
-
Variable factors :
Factor Impact Purity (>95% vs. <90%) False positives/negatives in bioassays. Solvent (DMSO vs. saline) Altered cellular uptake kinetics. Cell line heterogeneity Genetic drift in cancer cell models. -
Resolution methods :
- Standardize protocols (CLSI guidelines for antimicrobial tests).
- Validate activity via orthogonal assays (e.g., ATP bioluminescence for cytotoxicity).
Q. How does the compound’s stability under physiological conditions (pH, temperature) affect its therapeutic potential?
- Stability studies :
- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis to identify decomposition points (>200°C indicates suitability for oral formulations).
- Metabolic stability :
- Liver microsomes : Incubate with human microsomes (1 mg/mL) and NADPH. Measure half-life (t1/2) using LC-MS/MS .
Q. What structural modifications enhance selectivity for cancer vs. normal cells?
-
SAR insights from analogs :
-
Design modifications :
- Replace 4-fluorophenyl with 4-trifluoromethyl for higher target affinity.
- Introduce PEGylated side chains to improve aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
